

Spectroscopic Profile of Elatoside E: A Technical Guide

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Compound of Interest

Compound Name: Elatoside E

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Introduction

Elatoside E, a triterpenoid saponin isolated from the root cortex of *Aralia elata* Seem. and *Aralia decaisneana*, has garnered significant interest for its potential therapeutic properties, notably its hypoglycemic activity. As a member of the oleanolic acid glycoside family, its structural elucidation is paramount for understanding its mechanism of action and for guiding further drug development efforts. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **Elatoside E**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its isolation and characterization are also presented.

Physicochemical Properties of Elatoside E

Property	Value
Molecular Formula	C ₄₆ H ₇₄ O ₁₆
Exact Mass	882.50 g/mol
Appearance	Amorphous Powder
Source	Root cortex of <i>Aralia elata</i> Seem., <i>Aralia decaisneana</i> [1]

Spectroscopic Data

The structural determination of **Elatoside E** relies on a combination of spectroscopic techniques. While the complete raw data from the original structure elucidation is not publicly available, this section compiles the expected and reported spectral features based on the known structure and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Elatoside E**, which aids in identifying the aglycone and sugar moieties.

Ion	m/z (Da)	Fragmentation Details
[M+Na] ⁺	905.4845	Sodium adduct of the intact molecule.
[M-H] ⁻	881.49	Deprotonated molecule, confirming the molecular weight.
Fragment	750	Loss of a pentose unit (e.g., Xylose).
Fragment	588	Loss of a pentose and a hexose unit (e.g., Xylose and Glucose).
Aglycone	455	Oleanolic acid aglycone after cleavage of all sugar residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of **Elatoside E**, including the stereochemistry and linkages of the sugar units to the oleanolic acid core. The following tables present the assigned chemical shifts for the aglycone (oleanolic acid) and the expected ranges for the sugar moieties based on related compounds.

Table 1: ¹³C NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine-d₅

Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
1	38.6	16	23.6
2	26.5	17	47.9
3	89.1	18	41.9
4	39.6	19	46.2
5	55.8	20	30.8
6	18.4	21	34.1
7	33.2	22	33.1
8	39.9	23	28.1
9	48.0	24	16.8
10	37.0	25	15.6
11	23.6	26	17.3
12	122.6	27	26.1
13	144.3	28	179.8
14	42.1	29	33.1
15	28.2	30	23.7

Table 2: ^1H NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine- d_5

Proton	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
H-3	3.25	dd	11.5, 4.0
H-12	5.48	t	3.5
H-18	3.02	dd	13.5, 4.0
Me-23	1.18	s	
Me-24	0.94	s	
Me-25	0.88	s	
Me-26	0.89	s	
Me-27	1.25	s	
Me-29	0.93	s	
Me-30	0.95	s	

Sugar Moieties: The sugar portion of **Elatoside E** consists of one arabinose, one xylose, and one glucose unit. The anomeric protons of these sugars typically appear as doublets in the δ 4.5-5.5 ppm region of the ^1H NMR spectrum, with coupling constants indicative of their stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in **Elatoside E**.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretching (hydroxyl groups of sugars and aglycone)
~2930	C-H stretching (aliphatic)
~1690	C=O stretching (carboxylic acid)
~1640	C=C stretching (oleanolic acid backbone)
~1070	C-O stretching (glycosidic linkages)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of triterpenoid saponins like **Elatoside E**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **Elatoside E** is dissolved in 0.5 mL of deuterated pyridine (Pyridine-d₅). Tetramethylsilane (TMS) is used as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
- **¹H NMR:** Spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR:** Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of about 200 ppm.
- **2D NMR:** To establish connectivities and assign all signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (MS)

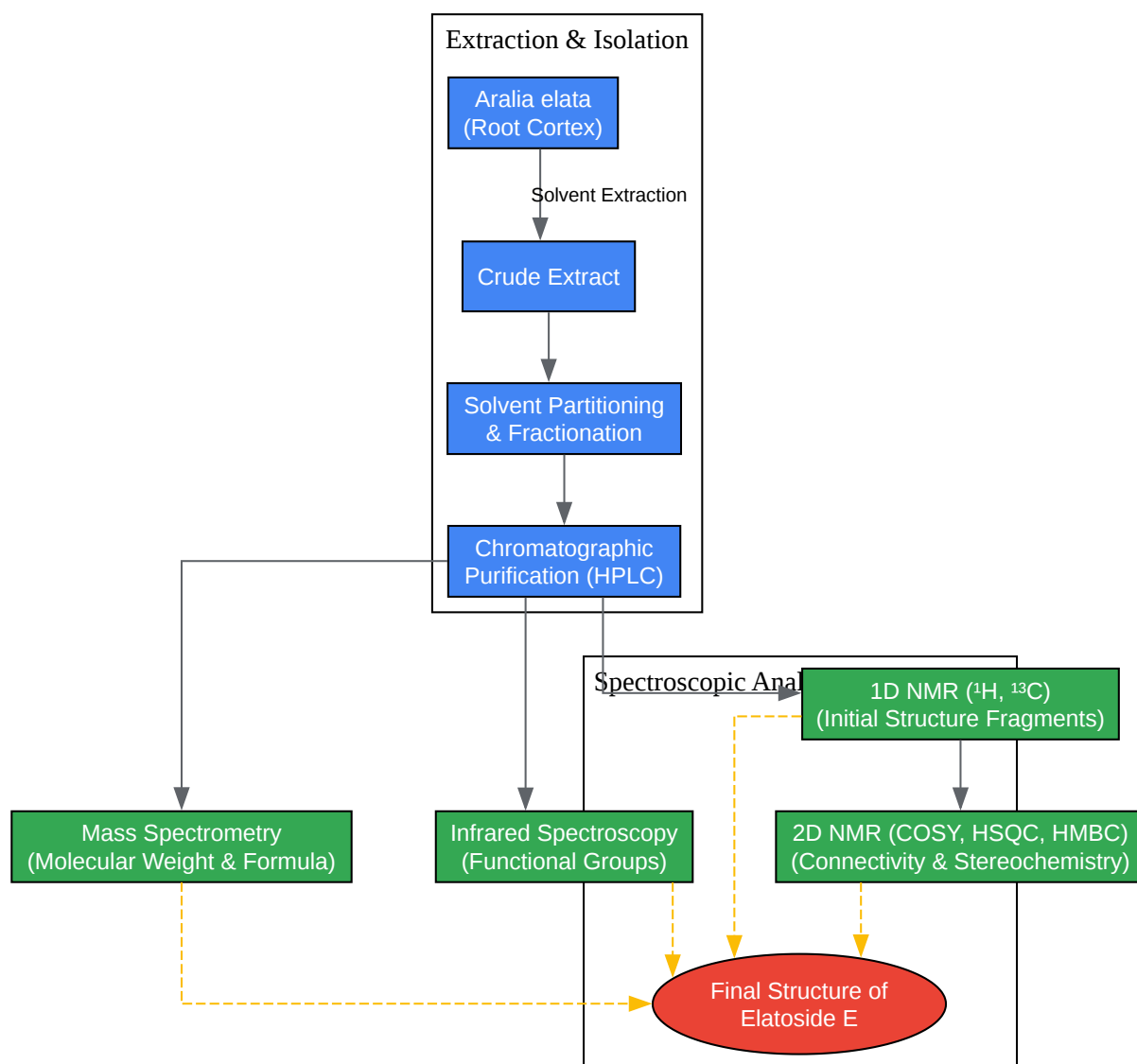
- Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- FAB-MS: The sample is mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon).
- ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and introduced into the mass spectrometer through a capillary at a high voltage, generating charged droplets that yield gas-phase ions.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Workflow and Logical Relationships

The discovery and characterization of a natural product like **Elatoside E** follow a systematic workflow, from the initial extraction to the final structural elucidation.



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Caption: Workflow for the isolation and structural elucidation of **Elatoside E**.

This diagram illustrates the logical progression from the plant source to the purified compound, which is then subjected to a battery of spectroscopic analyses to determine its complete chemical structure.

Conclusion

The spectroscopic data and protocols outlined in this guide provide a foundational understanding for the identification and characterization of **Elatoside E**. For researchers in natural product chemistry and drug development, a thorough grasp of these analytical techniques is essential for advancing the study of this promising hypoglycemic agent and other related triterpenoid saponins. The combination of MS, NMR, and IR spectroscopy provides the necessary evidence to unambiguously determine the complex structure of such natural products, paving the way for further biological and pharmacological investigations.

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References

- 1. Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
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